3-Chloropyridine

概要

説明

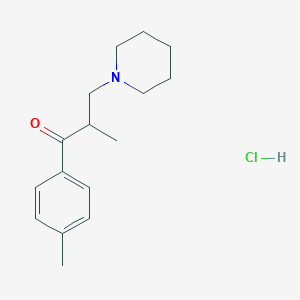

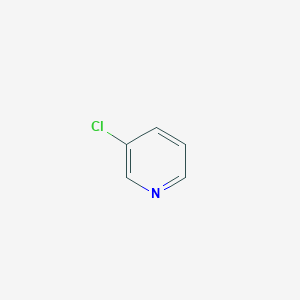

3-Chloropyridine (C₅H₄ClN, molecular weight: 113.545 g/mol) is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position . Its IUPAC name is pyridine-3-chloride, and it is characterized by a planar structure with a dipole moment of 1.5262 Debye . The chlorine atom introduces steric and electronic effects that influence its reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Key applications include its role in synthesizing inhibitors of SARS-CoV-3CL protease , coordination complexes for magnetic materials , and intermediates in enantioselective allylic alkylation .

準備方法

Hydrolytic Synthesis of 3-Chloropyridine-2-Acetic Acid

The hydrolysis of ethyl 2-(3-chloropyridin-2-yl)acetate to this compound-2-acetic acid represents a straightforward route to carboxylic acid derivatives. In a documented procedure, ethyl 2-(3-chloropyridin-2-yl)acetate (7.8 g, 39.1 mmol) is treated with 1.0 M sodium hydroxide (78 mmol) in tetrahydrofuran (THF) at room temperature for 1 hour . Acidification with HCl to pH 3 precipitates the product in 82% yield (5.5 g). This method’s efficiency stems from mild conditions and high purity, as confirmed by LC-MS analysis (, ) .

Key Reaction Parameters

-

Solvent : THF

-

Base : NaOH (1.0 M aqueous solution)

-

Reaction Time : 1 hour

-

Yield : 82%

This approach avoids harsh reagents, making it suitable for lab-scale production. However, scalability may require optimization of solvent recovery due to THF’s volatility .

Multi-Step Synthesis via Hydrazine Intermediates

Synthesis of 3-Chloro-2-Hydrazinopyridine

A critical intermediate for pyrazole derivatives, 3-chloro-2-hydrazinopyridine, is synthesized by refluxing 2,3-dichloropyridine (60–80 g) with hydrazine hydrate (50%) in ethanol (200–300 mL) for 20–30 hours . The reaction replaces the 2-chloro group with a hydrazine moiety, yielding white crystals after filtration (Step 1 in Patent CN106187998A) .

Cyclization with Ethyl Maleate

Subsequent treatment of 3-chloro-2-hydrazinopyridine (25–30 g) with ethyl maleate (40–45 g) in sodium ethoxide generates 2-(3-chloropyridin-2-yl)-5-hydroxypyrazole-3-ethyl carboxylate . This step leverages nucleophilic addition-cyclization, with ethanol facilitating both solubility and reaction kinetics.

Optimization Insight

-

Direct use of sodium ethoxide accelerates the reaction compared to in-situ generation from sodium and ethanol .

-

Post-reaction acetic acid quenching prevents over-alkalinization, enhancing product stability .

Bromination and Oxidation Strategies

Tribromophosphine-Mediated Bromination

Tribromophosphine (PBr) in acetonitrile selectively brominates the 3-position of 2-(3-chloropyridin-2-yl)-5-hydroxypyrazole-3-ethyl carboxylate, yielding 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-ethyl carboxylate . The addition of dimethylformamide (DMF) as a catalyst improves reaction homogeneity and reduces side products.

Oxidative Aromatization

Oxidation with hydrogen peroxide (30%) in concentrated sulfuric acid converts dihydropyrazole intermediates into aromatic pyrazoles. For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-ethyl carboxylate is obtained in 85–90% purity after neutralization and dichloromethane extraction .

Critical Considerations

-

Oxidant : Hydrogen peroxide ensures minimal over-oxidation.

-

Acid Catalyst : Sulfuric acid stabilizes reactive intermediates during aromatization .

Hydrolysis to Carboxylic Acids

Final hydrolysis of ethyl esters to carboxylic acids employs sodium hydroxide in methanol-water mixtures. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-ethyl carboxylate (32 g) reacts with NaOH (5.5 g) in methanol (110 mL) and water (100 mL) at room temperature for 5.5 hours . Acidification with HCl precipitates 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid in >90% purity.

Advantages Over Traditional Methods

-

Mild Conditions : Room-temperature hydrolysis reduces energy costs.

-

Solvent Recovery : Methanol’s low boiling point simplifies distillation and reuse .

Industrial Scalability and Process Economics

The patented five-step synthesis of 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid demonstrates scalability through:

-

Reagent Efficiency : Sodium ethoxide and PBr are used stoichiometrically, minimizing waste.

-

Purity Control : Sodium hydrogen sulfite removes excess bromine, enhancing product quality .

-

Solvent Systems : Ethanol, acetonitrile, and dichloromethane are recycled via distillation, reducing costs .

Comparative Yield Analysis

| Step | Yield (%) | Key Improvement |

|---|---|---|

| Hydrazine Formation | 75–80 | Reflux time reduction to 24 hours |

| Cyclization | 70–75 | Sodium ethoxide direct addition |

| Bromination | 85–90 | DMF catalytic effect |

| Final Hydrolysis | 90–95 | Methanol-water cosolvent system |

化学反応の分析

Types of Reactions: 3-Chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is a substrate for coupling reactions such as the Heck, Suzuki, and Ullmann reactions.

Common Reagents and Conditions:

Heck Reaction: Typically involves palladium catalysts and bases like triethylamine.

Suzuki Reaction: Uses palladium catalysts and boronic acids.

Ullmann Reaction: Involves copper catalysts and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki reaction, the product is typically a biaryl compound .

科学的研究の応用

Pharmaceutical Applications

2.1 Intermediate in Drug Synthesis

3-Chloropyridine is widely recognized as a pharmaceutical intermediate. It is utilized to synthesize various bioactive compounds, including:

- 3-Chloro-pyridine-1-oxide : An important derivative used in medicinal chemistry .

- Antagonists for G protein-coupled receptors : Research has demonstrated the synthesis of small molecule antagonists using this compound derivatives, which show potential therapeutic effects against various conditions .

2.2 Case Study: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using this compound as a starting material. The research highlighted the compound's role in forming key intermediates that led to the development of effective treatments for cancer .

Organic Synthesis Applications

3.1 Coupling Reactions

This compound is a substrate for several coupling reactions:

| Reaction Type | Description |

|---|---|

| Heck Reaction | Used to couple aryl halides with alkenes, facilitating the formation of substituted alkenes. |

| Suzuki Reaction | Involves the coupling of boronic acids with aryl halides to form biaryl compounds. |

| Ullmann Reaction | A coupling reaction that connects two aryl halides or aryl halides with amines or alcohols. |

These reactions are crucial for synthesizing complex molecules found in pharmaceuticals and agrochemicals .

3.2 Case Study: Synthesis of Naphthyridines

A notable application involved a synthetic strategy using this compound to produce 1,8-naphthyridine derivatives through a domino amination/conjugate addition process. This method showcased the efficiency of this compound in constructing heterocyclic compounds relevant to drug discovery .

Material Science Applications

4.1 Ligand Development

In material science, this compound functions as a ligand in coordination chemistry, particularly in metal-ion interactions with nucleic acids and other biological molecules. Its ability to form stable complexes enhances its utility in developing new materials for biomedical applications .

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its safety profile:

作用機序

The mechanism of action of 3-chloropyridine involves its role as a substrate in various chemical reactions. In coupling reactions, for example, the chlorine atom is replaced by other groups through the action of catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

類似化合物との比較

Reactivity in Catalytic Amination

3-Chloropyridine exhibits distinct catalytic behavior compared to other chloropyridines. Selectivity for mono- vs. diarylation (2.4:1–2.6:1) is lower in toluene than in DME due to solvent effects .

Table 1: Catalyst Performance in Amination of this compound

| Catalyst System | Catalyst Loading (mol%) | Conversion (%) | Mono:Diarylation Ratio |

|---|---|---|---|

| Pd(OAc)₂/CyPF-t-Bu | 0.005 | 92 | >99:1 |

| Pd/XPhos | 0.05 | <40 | Not reported |

| Pd/SiPr carbene | 0.1–0.5 | 100 | 2.4:1–2.6:1 |

In contrast, 2-chloropyridine shows lower reactivity under similar conditions due to steric hindrance at the ortho position .

Physical and Spectral Properties

The vibrational spectra of this compound differ markedly from its isomers. IR and Raman spectra show characteristic peaks at 1034 cm⁻¹ (C-Cl stretch) and 120–270 cm⁻¹ (ring vibrations), distinguishing it from 2- and 4-chloropyridines . Polarizability (3.66× pyridine) and dipole moment (1.5262 D) reflect its electronic asymmetry, influencing π-stacking in coordination complexes (e.g., [PdCl₂(this compound)(pyrene-NHC)]) .

Table 3: Spectral Data Comparison of Chloropyridines

| Compound | IR C-Cl Stretch (cm⁻¹) | Raman Ring Modes (cm⁻¹) | Dipole Moment (D) |

|---|---|---|---|

| This compound | 1034 | 120–270 | 1.5262 |

| 2-Chloropyridine | 1075 | 130–290 | 2.3654 |

| 4-Chloropyridine | 1050 | 125–280 | 1.8901 |

Environmental Degradation

This compound resists biodegradation by Gordonia nitida LE31, unlike methyl- and ethylpyridines . Photocatalytic degradation using TiO₂ or photo-Fenton systems achieves 60–80% mineralization under UV light, slower than 2-chloropyridine due to electronic effects .

Table 4: Degradation Rates of Chloropyridines

| Compound | Photocatalytic Degradation Efficiency (%) | Biodegradation (Gordonia nitida) |

|---|---|---|

| This compound | 60–80 (TiO₂/UV) | Not degraded |

| 2-Chloropyridine | 85–90 (TiO₂/UV) | Partially degraded |

Magnetic and Coordination Properties

In CuF₂(H₂O)₂(this compound), pressure-induced hydrogen bonding (0.8 GPa) forms a 3D network, triggering a reversible antiferromagnetic-to-ferromagnetic crossover. This behavior is absent in 2- or 4-chloropyridine complexes, underscoring the unique role of the 3-Cl substituent in modulating exchange pathways .

生物活性

3-Chloropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound, with the molecular formula C_5H_4ClN, is a chlorinated derivative of pyridine. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound and its derivatives possess significant antimicrobial properties. For instance, it has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth without adversely affecting human immune cells .

- Cytotoxicity : Research indicates that this compound is cytotoxic and clastogenic. It has demonstrated the ability to induce DNA damage in certain cellular models, highlighting its potential as a chemotherapeutic agent .

- Mutagenicity : this compound has been reported to exhibit mutagenic effects, inducing gene mutations and chromosomal aberrations both with and without metabolic activation. This raises concerns regarding its safety profile in long-term exposure scenarios .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate reactive oxygen species, which can lead to oxidative stress and subsequent cellular damage. This mechanism underlies its cytotoxic effects .

- Inhibition of Enzymatic Activity : Certain derivatives of this compound have been identified as inhibitors of key enzymes involved in cancer cell proliferation. For example, compounds derived from this compound have been studied for their inhibitory effects on NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitubercular Activity : A study investigated the synthesis of chloropicolinate amides derived from this compound, demonstrating effective anti-tuberculosis activity in vitro. The compounds exhibited low toxicity to human cells while effectively inhibiting Mycobacterium tuberculosis .

- Cytotoxicity Assessment : In a comparative study, this compound was assessed alongside other chlorinated pyridine derivatives for cytotoxicity against various cancer cell lines. Results indicated that this compound exhibited moderate cytotoxicity against ovarian cancer cells while sparing healthy cells .

- Mutagenicity Tests : In mutagenicity assays, this compound was found to be positive for inducing gene mutations in mouse lymphoma cells, indicating potential risks associated with its use in pharmaceuticals .

Data Table: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis; low toxicity to human cells |

| Cytotoxicity | Induces DNA damage; moderate cytotoxicity against cancer cell lines |

| Mutagenicity | Positive for gene mutations and chromosomal aberrations |

| Mechanism | ROS generation; enzymatic inhibition (e.g., NAMPT) |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-chloropyridine in laboratory settings?

- Methodological Answer :

- Ventilation : Ensure adequate fume hood ventilation to prevent aerosol formation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (e.g., NIOSH-approved masks for vapor exposure) .

- Storage : Store in sealed containers in cool, dry environments away from ignition sources. Methanol mixtures require monitoring due to flammability .

- Spill Management : Absorb leaks with inert materials (e.g., silica gel) and dispose via certified waste handlers .

Q. What are the common synthetic routes for this compound?

- Methodological Answer :

- Pyrrole Ring Expansion : React pyrrole with dichlorocarbene (generated from chloroform and base) to form a bicyclic intermediate, which expands to this compound .

- Halogenation of Pyridine : Direct chlorination using Cl₂ or SOCl₂ under controlled conditions, though regioselectivity may require directing groups .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns; IR for functional group analysis .

- X-ray Crystallography : Resolve crystal structures, as demonstrated in coordination complexes like [Cu(3-Clpy)₂(N₃)₂]ₙ .

- Mass Spectrometry : Determine molecular weight and fragmentation patterns .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Functionalization : Acts as a precursor for C–N bond formation in bioactive molecules (e.g., kinase inhibitors) .

- Coordination Chemistry : Ligand in metal complexes (e.g., Pd catalysts for polymerizations) .

Advanced Research Questions

Q. What mechanistic insights explain this compound's role in palladium-catalyzed polymerizations?

- Methodological Answer :

- Initiation Phase : The "throw-away" this compound ligand in (IPr)PdCl₂(3-Clpy) dissociates to enable transmetalation with Grignard reagents, stabilizing intermediates via pyridine reassociation .

- Propagation Phase : Chain-growth polymerization proceeds via oxidative addition and reductive elimination, though this compound association can hinder turnover .

Q. How do computational studies elucidate the electronic structure of this compound?

- Methodological Answer :

- Quantum Chemical Topology : Predict hydrogen-bond basicity (pK₆ₕₓ) using MPWB1K or B3LYP methods, excluding outliers like this compound due to computational constraints .

- ADC(3) and EOM-CCSD : Model ionization dynamics, revealing chlorine lone-pair orbital relaxation via π-π* excitations .

Q. What contradictions exist in kinetic data for sulfate radical reactions with this compound?

- Methodological Answer :

- pH-Dependent Reactivity : Conflicting rate constants at pH 2.5 vs. 9 due to radical speciation (SO₄⁻ vs. OH•) .

- Comparative Analysis : Use flash photolysis with peroxodisulfate to isolate SO₄⁻ contributions, adjusting for solvent effects .

Q. How does substituent position (e.g., Cl, CF₃) alter this compound's reactivity?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ at C5) reduce nitrogen lone-pair availability, shifting reactivity from nucleophilic to electrophilic pathways .

- Steric Effects : Substituents at C2/C4 positions hinder coordination in metal complexes, as seen in Pd₂L₄ cages .

Q. What insights do photoelectron spectra provide about this compound's ionization dynamics?

- Methodological Answer :

- Angle-Resolved Spectroscopy : Resolve anisotropy parameters (20–100 eV photon energy) to distinguish σCl vs. σN lone-pair orbitals .

- Satellite States : Inner valence ionization reveals breakdown of single-particle models, with chlorine-centered excitations dominating relaxation .

Q. How are ferrimagnetic properties engineered in this compound-based coordination complexes?

- Methodological Answer :

- Azido-Bridged Systems : Design 1D chains like [Cu(3-Clpy)₂(N₃)₂]ₙ, where antiferromagnetic coupling between Cu(II) centers via μ-1,3-azido bridges yields ferrimagnetic behavior .

- Magnetic Susceptibility : Fit data to Fisher’s model for 1D systems, accounting for local spin states (S_A = S_B) .

特性

IUPAC Name |

3-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRBCZZQRRPXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052309 | |

| Record name | 3-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless to light yellow liquid; | |

| Record name | 3-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

151 °C, BP: 85-87 °C at 100 mm Hg | |

| Record name | 3-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

66 °C (151 °F) - closed cup | |

| Record name | 3-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water | |

| Record name | 3-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0 [mmHg] | |

| Record name | 3-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear liquid | |

CAS No. |

626-60-8 | |

| Record name | 3-Chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M13HUC1P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。